molecular formula C43H67N3O9 B11930191 PROTAC AR Degrader-4

PROTAC AR Degrader-4

Cat. No.: B11930191
M. Wt: 770.0 g/mol
InChI Key: YNDJPWSVYYRNTJ-MEXKHVBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROTAC AR Degrader-4 is a proteolysis-targeting chimera (PROTAC) compound designed to degrade the androgen receptor (AR). This compound is part of a novel class of therapeutic agents that utilize the ubiquitin-proteasome system to selectively degrade target proteins. This compound is particularly significant in the treatment of prostate cancer, where androgen receptor signaling plays a crucial role in disease progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC AR Degrader-4 involves the conjugation of an androgen receptor ligand, a linker, and an E3 ubiquitin ligase ligand. The process typically starts with the synthesis of the individual components:

    Androgen Receptor Ligand: This is often derived from known AR antagonists like enzalutamide.

    Linker: A flexible linker is synthesized to connect the AR ligand and the E3 ligase ligand.

    E3 Ligase Ligand: This is usually a ligand for the von Hippel-Lindau (VHL) E3 ligase or other suitable ligases.

The final step involves the coupling of these components under specific reaction conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like DIPEA .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as HPLC and crystallization .

Chemical Reactions Analysis

Types of Reactions

PROTAC AR Degrader-4 undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major product of these reactions is the fully assembled this compound, which is then purified to remove any side products or unreacted starting materials .

Scientific Research Applications

PROTAC AR Degrader-4 has a wide range of scientific research applications:

    Chemistry: Used as a tool to study protein degradation pathways and the ubiquitin-proteasome system.

    Biology: Helps in understanding the role of androgen receptors in cellular processes.

    Medicine: Primarily used in cancer research, particularly for prostate cancer, to degrade androgen receptors and inhibit tumor growth.

Mechanism of Action

PROTAC AR Degrader-4 exerts its effects by forming a ternary complex with the androgen receptor and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of the androgen receptor, marking it for degradation by the proteasome. The degradation of the androgen receptor disrupts its signaling pathway, thereby inhibiting the growth of prostate cancer cells .

Properties

Molecular Formula

C43H67N3O9

Molecular Weight

770.0 g/mol

IUPAC Name

[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] 2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]acetate

InChI

InChI=1S/C43H67N3O9/c1-28(2)24-36(46-41(51)39(49)35(44)25-29-8-6-5-7-9-29)40(50)45-18-19-52-20-21-53-22-23-54-27-38(48)55-37-13-12-33-32-11-10-30-26-31(47)14-16-42(30,3)34(32)15-17-43(33,37)4/h5-9,28,30,32-37,39,49H,10-27,44H2,1-4H3,(H,45,50)(H,46,51)/t30-,32-,33-,34-,35+,36-,37-,39-,42-,43-/m0/s1

InChI Key

YNDJPWSVYYRNTJ-MEXKHVBFSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCCOCCOCCOCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)NC(=O)[C@H]([C@@H](CC5=CC=CC=C5)N)O

Canonical SMILES

CC(C)CC(C(=O)NCCOCCOCCOCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)NC(=O)C(C(CC5=CC=CC=C5)N)O

Origin of Product

United States

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